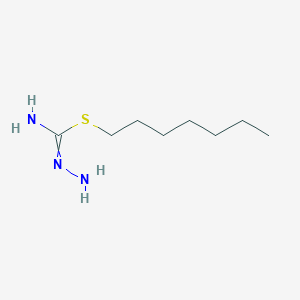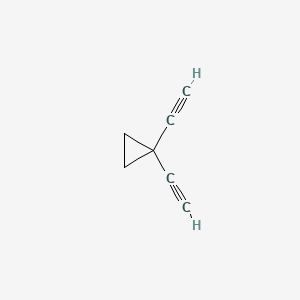
Cyclopropane, 1,1-diethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1-diethynyl- is an organic compound with the molecular formula C₇H₆. It is characterized by a cyclopropane ring with two ethynyl groups attached to the same carbon atom. This compound is notable for its strained ring structure, which imparts unique chemical reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropane, 1,1-diethynyl- can be synthesized through various methods. One common approach involves the reaction of cyclopropylcarbinol with acetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of cyclopropane, 1,1-diethynyl- often involves the use of high-pressure reactors to facilitate the reaction between cyclopropylcarbinol and acetylene. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclopropane, 1,1-diethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium amide or lithium diisopropylamide are commonly employed.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted cyclopropane derivatives.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropane, 1,1-diethynyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis due to its strained ring structure, which makes it highly reactive.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-diethynyl- involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The ethynyl groups also contribute to its reactivity by providing sites for nucleophilic attack .
Comparison with Similar Compounds
Cyclopropane: A simpler analog without the ethynyl groups.
Cyclopropane, 1,1-dimethyl-: Similar structure but with methyl groups instead of ethynyl groups.
Cyclopropane, 1,1-diphenyl-: Contains phenyl groups instead of ethynyl groups.
Uniqueness: Cyclopropane, 1,1-diethynyl- is unique due to the presence of ethynyl groups, which impart additional reactivity and potential for further chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
72323-66-1 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
1,1-diethynylcyclopropane |
InChI |
InChI=1S/C7H6/c1-3-7(4-2)5-6-7/h1-2H,5-6H2 |
InChI Key |
NYLVKOBKPNQZTK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



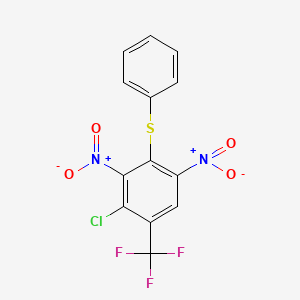

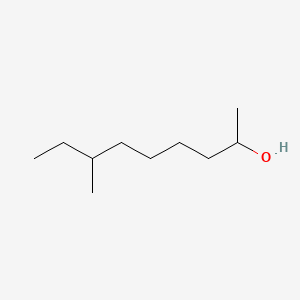
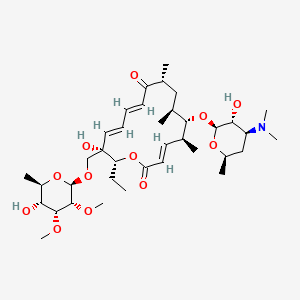
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
![2-Chloro-4-[1-(3-chloro-4-hydroxy-5-methylphenyl)cyclohexyl]-6-methylphenol](/img/structure/B14465709.png)
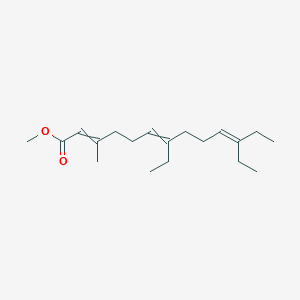
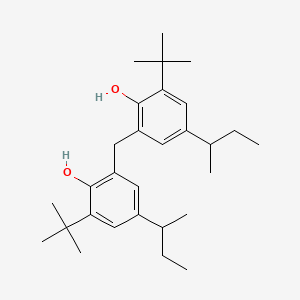
![2-bicyclo[2.2.1]hept-5-enylmethyl methyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B14465720.png)
![N-[6-Chloro-2-(propan-2-yl)-1,3-dioxepan-5-yl]acetamide](/img/structure/B14465721.png)
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
